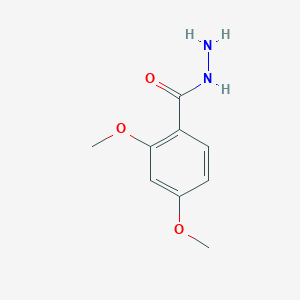

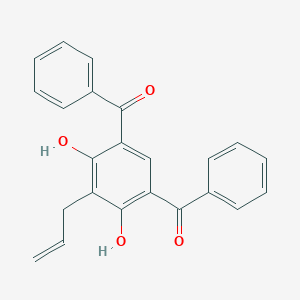

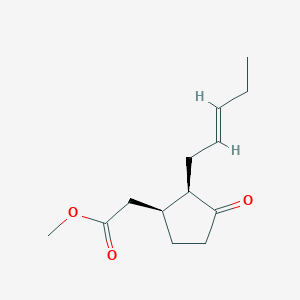

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DL-Selenomethionine is a naturally occurring amino acid that contains selenium, an essential trace element. It is an analog of methionine, where sulfur is replaced by selenium. This compound is found in various food sources such as Brazil nuts, cereal grains, soybeans, and grassland legumes . DL-Selenomethionine is known for its antioxidant properties and its role in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms .

Preparation Methods

DL-Selenomethionine can be synthesized through several methods. One common method involves the use of optically pure amino acids like L-phenylalanine, S-benzyl-L-cysteine, and L-methionine to synthesize chiral derivatizing reagents based on fluorodinitrobenzene. These reagents are then used to synthesize diastereomers of DL-Selenomethionine via nucleophilic substitution under microwave irradiation or by stirring at elevated temperatures . Industrial production methods include liquid ammonia processes, lithium methide methods, and amino butyrolactone hydrobromide methods .

Chemical Reactions Analysis

DL-Selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, which contributes to its antioxidant activity by depleting reactive oxygen species . In bioconjugation reactions, DL-Selenomethionine can be selectively modified even in the presence of cysteine, forming stable benzylseleno-nium adducts that are labile to glutathione . Common reagents used in these reactions include 4-bromomethylphenylacetyl linkers for efficient conjugation of complex organic molecules .

Scientific Research Applications

DL-Selenomethionine has a wide range of scientific research applications. In chemistry, it is used in the synthesis of selenoproteins and as a handle for bioconjugations . In biology and medicine, it plays a crucial role in thyroid function, reproduction, and DNA production . It has been studied for its potential in preventing thyroid diseases, cancer, and heart diseases . Additionally, DL-Selenomethionine is used in animal nutrition as a feed additive to improve antioxidant activity and selenium status .

Mechanism of Action

The mechanism of action of DL-Selenomethionine involves its incorporation into proteins in place of methionine. This substitution allows it to exert its antioxidant effects by depleting reactive oxygen species and aiding in the formation and recycling of glutathione . It also plays a role in the Nrf2/Keap1 signaling pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

DL-Selenomethionine is often compared with other selenium-containing compounds such as sodium selenite and seleno-yeast. Studies have shown that DL-Selenomethionine has higher bioavailability and is more effective in improving selenium deposition in tissues compared to sodium selenite . Similar compounds include selenocysteine, selenocystine, and methylselenocysteine, each with distinct roles and mechanisms in cellular signaling and antioxidant activity .

Properties

CAS No. |

101221-46-9 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl-methylamino]ethanol |

InChI |

InChI=1S/C13H19NO3/c1-14(8-9-15)7-6-11-10-16-12-4-2-3-5-13(12)17-11/h2-5,11,15H,6-10H2,1H3 |

InChI Key |

RLTYCLLSHWGJIQ-UHFFFAOYSA-N |

SMILES |

CN(CCC1COC2=CC=CC=C2O1)CCO |

Canonical SMILES |

CN(CCC1COC2=CC=CC=C2O1)CCO |

Synonyms |

2-(2-(N-(2-Hydroxyethyl)-N-methyl)aminoethyl)-1,4-benzodioxan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.